molecular formula C51H48N2O12S6 B11028145 Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi

Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi

Cat. No.: B11028145
M. Wt: 1073.3 g/mol
InChI Key: RKEHQAARQQFYEU-UHFFFAOYSA-N
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Description

Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dithioles, methoxycarbonyl groups, and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi typically involves multi-step organic reactions. The key steps include the formation of the dithiolene moiety, the introduction of methoxycarbonyl groups, and the construction of the spiro linkage. Common reagents used in these reactions include dimethyl acetylenedicarboxylate, various thiols, and catalysts such as copper or palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi undergoes various chemical reactions, including:

    Oxidation: The dithiolene moiety can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the methoxycarbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi involves interactions with specific molecular targets and pathways. The compound’s dithiolene moiety can interact with metal ions, influencing redox reactions and enzyme activities. Additionally, the methoxycarbonyl groups may participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. Tetramethyl 9’-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5’,5’,6’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thi is unique due to its spiro linkage and the combination of dithiolene and methoxycarbonyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C51H48N2O12S6

Molecular Weight

1073.3 g/mol

IUPAC Name

tetramethyl 9'-[[4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-sulfanylidenequinolin-6-yl]-phenylmethyl]-5',5',6'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C51H48N2O12S6/c1-49(2)40(66)32(48-68-36(44(56)62-9)37(69-48)45(57)63-10)27-22-25(18-20-29(27)52(49)5)31(24-16-14-13-15-17-24)26-19-21-30-28(23-26)33-41(50(3,4)53(30)6)67-35(43(55)61-8)34(42(54)60-7)51(33)70-38(46(58)64-11)39(71-51)47(59)65-12/h13-23,31H,1-12H3

InChI Key

RKEHQAARQQFYEU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C)C=CC(=C3)C(C4=CC=CC=C4)C5=CC6=C(C=C5)N(C(C(=S)C6=C7SC(=C(S7)C(=O)OC)C(=O)OC)(C)C)C)C8(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S8)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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